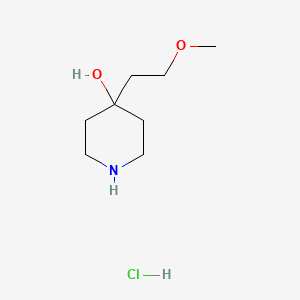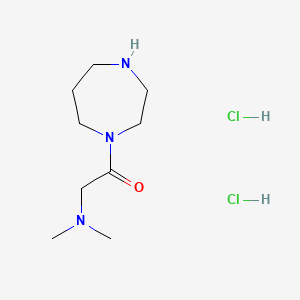
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride typically involves the reaction of 1,4-diazepane with 2-(dimethylamino)acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(1,4-Diazepan-1-yl)phenyl)ethan-1-one
- 1-[4-(4-methyl-1,4-diazepan-1-yl)phenyl]ethan-1-one
- 1-(4-Benzyl-1,4-diazepan-1-yl)ethan-1-one
Uniqueness
1-(1,4-Diazepan-1-yl)-2-(dimethylamino)ethan-1-one dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diazepane ring with a dimethylamino group makes it particularly versatile for various applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H21Cl2N3O |
|---|---|
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
1-(1,4-diazepan-1-yl)-2-(dimethylamino)ethanone;dihydrochloride |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)8-9(13)12-6-3-4-10-5-7-12;;/h10H,3-8H2,1-2H3;2*1H |
Clave InChI |
OZIZVTCNGGYEGW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(=O)N1CCCNCC1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


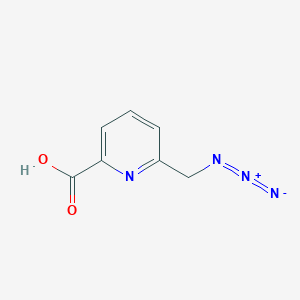
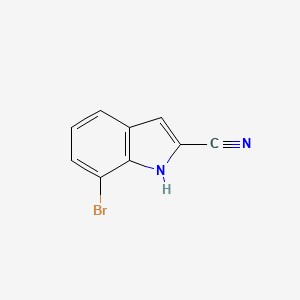
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
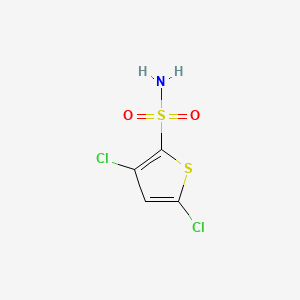
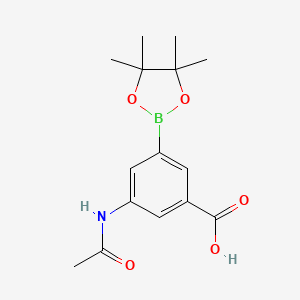
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
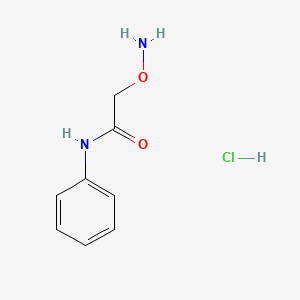
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
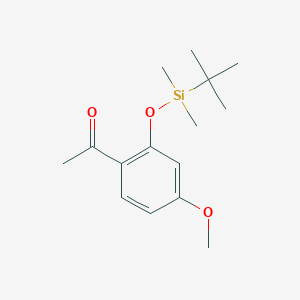
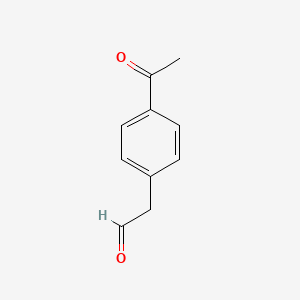
![{[4-(Chloromethyl)phenyl]methyl}dimethylamine hydrochloride](/img/structure/B13465739.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
